molecular formula C14H8FN3O3S B2585949 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 16627-80-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2585949
CAS No.: 16627-80-8
M. Wt: 317.29
InChI Key: FFAKXRKYHBZSMP-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 16627-80-8) is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure recognized for its diverse and potent biological activities . This compound features a benzothiazole core substituted with a fluoro group and is linked to a 4-nitrobenzamide moiety, yielding a molecular formula of C14H8FN3O3S and a molecular weight of 317.3 . Its specific structure makes it a compound of significant interest in early-stage drug discovery, particularly in the development of novel anti-tumor and anti-inflammatory agents . Benzothiazole derivatives, such as this one, are frequently investigated for their promising dual-action therapeutic potential. Research indicates that structurally similar compounds can significantly inhibit the proliferation of various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . Furthermore, these analogs have demonstrated the ability to reduce the expression of key inflammatory cytokines such as IL-6 and TNF-α, which are known to play a critical role in the tumor microenvironment . The proposed mechanism of action for such active benzothiazole compounds involves the simultaneous inhibition of the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation . This makes this compound a valuable research tool for probing new strategies in cancer therapy that target both tumor cell survival and the facilitating inflammatory milieu. This product is supplied for laboratory research purposes. It is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . Researchers can source this compound from specialty chemical suppliers, and it is available for request in various quantities to support ongoing investigative work .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-9-3-6-11-12(7-9)22-14(16-11)17-13(19)8-1-4-10(5-2-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAKXRKYHBZSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 4-nitrobenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product formed is N-(6-amino-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

    Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms and cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Benzothiazole Substituent Benzamide Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide 6-Fluoro 4-Nitro C₁₄H₈FN₃O₃S 317.30 Enhanced metabolic stability Target
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 6-Methyl 4-Nitro C₁₅H₁₁N₃O₃S 313.33 logP: 4.2; moderate lipophilicity
4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide 6-Methyl 4-Chloro-2-nitro C₁₅H₁₀ClN₃O₃S 347.78 Increased steric hindrance
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide 6-Chloro 4-Nitro + morpholine C₂₁H₂₁ClN₄O₄S 460.93 Improved solubility via polar morpholine
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-Ethoxy 4-Trifluoromethyl C₁₇H₁₃F₃N₂O₂S 366.36 High electron-withdrawing CF₃ group

Key Observations :

  • Electronic Effects : The 4-nitro group in the target compound is more electron-withdrawing than the 4-trifluoromethyl group in ’s analog, which may influence binding to electron-rich biological targets .
  • Solubility : The morpholine-containing analog () exhibits higher polarity due to the tertiary amine, suggesting improved aqueous solubility compared to the target compound .

Comparison with Target Compound :

  • The target compound likely follows a similar N-acylation pathway, though its fluorinated benzothiazole precursor may require specialized reagents (e.g., fluorinated intermediates).
  • Mechanochemical synthesis (as in ) could optimize yield and purity for scale-up .

Physicochemical Properties

Table 2: Calculated Properties of Select Analogs

Compound Name logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound ~3.8* 7 ~66.5
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 4.20 7 66.47
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ~3.5* 6 ~55.0

*Estimated based on structural similarity.

Analysis :

  • The target compound’s fluoro substituent slightly reduces logP compared to methyl analogs, balancing lipophilicity and solubility.
  • High polar surface area (~66 Ų) suggests moderate membrane permeability, typical for nitro-containing compounds.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with its mechanisms of action and relevant research findings.

  • Molecular Formula: C14H8FN3O3S
  • Molecular Weight: 317.30 g/mol
  • Structure: The compound features a benzothiazole ring fused with a nitrobenzamide moiety, providing unique chemical reactivity and biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial strains and fungi, showing promising results:

MicroorganismActivity (Minimum Inhibitory Concentration)
Staphylococcus aureus50 µg/ml
Escherichia coli100 µg/ml
Candida albicans75 µg/ml

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has demonstrated effectiveness against various cancer cell lines:

  • Cell Lines Tested:
    • A431 (human epidermoid carcinoma)
    • A549 (human non-small cell lung cancer)
    • H1299 (human lung cancer)
  • Mechanism of Action:
    • The compound appears to inhibit cell proliferation by inducing apoptosis and arresting the cell cycle.
    • It affects key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.
  • Research Findings:
    • In vitro studies using the MTT assay revealed that this compound significantly reduced cell viability in treated cancer cells.
    • Flow cytometry analyses indicated an increase in apoptotic cells after treatment with the compound.

Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A recent study synthesized several benzothiazole derivatives, including this compound. The evaluation showed that this compound significantly inhibited the proliferation of A431 and A549 cells while decreasing inflammatory cytokines IL-6 and TNF-α levels in macrophages .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal potential of benzothiazole derivatives against Candida species. This compound exhibited effective antifungal activity with a notable reduction in fungal growth at specific concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Signal Pathway Disruption: By affecting pathways like AKT and ERK, it disrupts processes essential for cell growth and survival.

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